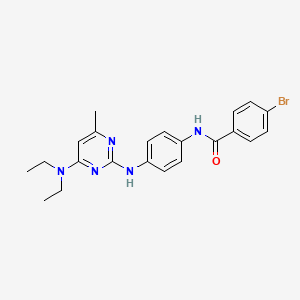

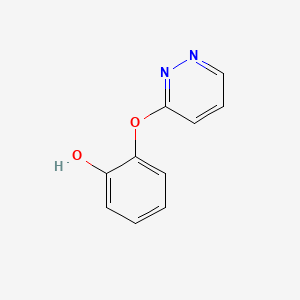

2-Pyridazin-3-yloxyphénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridazin-3-yloxyphenol is a chemical compound with the CAS Number: 1249285-64-0 . It has a molecular weight of 188.19 .

Synthesis Analysis

Pyridazin-3(2H)-one derivatives, which 2-Pyridazin-3-yloxyphenol is a part of, have been synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazine ring, a key component of 2-Pyridazin-3-yloxyphenol, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 2-Pyridazin-3-yloxyphenol, is endowed with unique physicochemical properties . These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Mécanisme D'action

Target of Action

Pyridazinone derivatives, to which 2-pyridazin-3-yloxyphenol belongs, have been reported to interact with a wide range of biological targets . These include enzymes like cyclooxygenase-2 , receptors such as the formyl peptide receptors , and ion channels . The role of these targets varies, but they are often involved in critical physiological processes and pathways.

Mode of Action

Pyridazinone derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyridazinone derivatives inhibit enzyme activity, while others act as agonists or antagonists at receptor sites .

Biochemical Pathways

Pyridazinone derivatives have been reported to impact a wide range of biochemical pathways . These include pathways involved in inflammation, platelet aggregation, hypertension, and more . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Result of Action

Given the diverse range of targets and pathways that pyridazinone derivatives can impact, the molecular and cellular effects are likely to be varied and could include changes in enzyme activity, receptor signaling, and cellular function .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-Pyridazin-3-yloxyphenol in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using 2-Pyridazin-3-yloxyphenol is its relatively low solubility in water, which may affect its bioavailability in vivo.

Orientations Futures

There are several future directions for research on 2-Pyridazin-3-yloxyphenol. One area of interest is its potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Pyridazin-3-yloxyphenol and its potential interactions with other compounds. Furthermore, the development of new synthesis methods and analogs of 2-Pyridazin-3-yloxyphenol may lead to compounds with improved therapeutic efficacy and bioavailability.

Conclusion:

In conclusion, 2-Pyridazin-3-yloxyphenol is a promising compound with potential therapeutic applications in various fields of medicine. Its low toxicity and stability make it a reliable compound for research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The development of new synthesis methods and analogs may lead to compounds with improved efficacy and bioavailability.

Méthodes De Synthèse

The synthesis of 2-Pyridazin-3-yloxyphenol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxybenzohydrazide. This intermediate compound is then reacted with 2-bromo-3-nitropyridazine to yield 2-Pyridazin-3-yloxyphenol. The purity of the compound can be enhanced through recrystallization.

Applications De Recherche Scientifique

- Inhibition de c-Met: Les dérivés du 2-Pyridazin-3-yloxyphénol ont montré une activité prometteuse en tant qu'inhibiteurs de la protéine kinase du facteur de transition épithéliale-mésenchymateuse (c-Met) . Ces composés pourraient potentiellement être développés en thérapies ciblées pour le cancer et d'autres maladies.

- Modulation du GABA A: Certains dérivés contenant le noyau pyridazinone présentent une activité modulatrice allostérique sur les récepteurs GABA A . Cette propriété en fait des candidats intéressants pour le développement de médicaments neurologiques.

- Applications dans les cellules solaires: Des chercheurs ont incorporé des structures à base de this compound dans des polymères pour une utilisation dans les cellules solaires . Ces matériaux contribuent à améliorer l'efficacité de conversion de l'énergie solaire.

- Inhibition de la BACE-1: Certains dérivés ont démontré une inhibition de la (\beta)-sécrétase 1 (BACE-1) . La BACE-1 joue un rôle crucial dans la production de peptides bêta-amyloïdes associés à la maladie d'Alzheimer.

- Pyrazines et Pyridazines fusionnées au 1,2,3-Triazole: Ces hétérocycles peuvent être synthétisés par diverses méthodes, y compris la cyclisation d'hétérodiamines cycliques avec des nitrites ou la réaction d'hydrate d'hydrazine avec des 1,2,3-triazoles dicarbonylés . Les composés résultants présentent des propriétés diverses.

Chimie Médicinale

Science des Polymères

Découverte de Médicaments

Voies de Synthèse

En résumé, les dérivés du this compound sont prometteurs en chimie médicinale, en science des polymères et en découverte de médicaments. Leurs structures uniques et leurs applications polyvalentes en font des sujets intrigants pour des recherches et des développements supplémentaires. 🌟

Analyse Biochimique

Biochemical Properties

For instance, ABT-963, a disubstituted pyridazinone, is a highly potent and selective cyclooxygenase-2 inhibitor . This suggests that 2-Pyridazin-3-yloxyphenol may also interact with specific enzymes and proteins, influencing their function and the biochemical reactions they are involved in.

Cellular Effects

Pyridazinones have been reported to have diverse pharmacological effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyridazinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyridazinones are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Propriétés

IUPAC Name |

2-pyridazin-3-yloxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZTRDPTMOUHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249285-64-0 |

Source

|

| Record name | 2-(pyridazin-3-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)